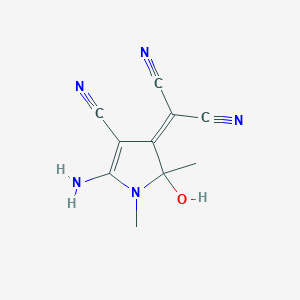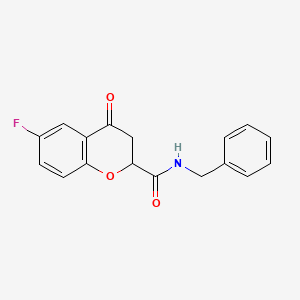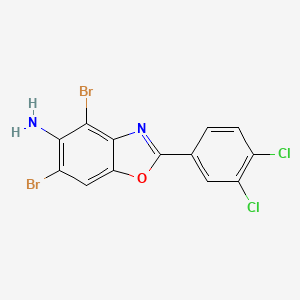![molecular formula C18H16N4O4S B11056121 [5-amino-4-cyano-2-(2,5-dimethoxyphenyl)-2-[(2-hydroxyethyl)sulfanyl]furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11056121.png)
[5-amino-4-cyano-2-(2,5-dimethoxyphenyl)-2-[(2-hydroxyethyl)sulfanyl]furan-3(2H)-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-4-CYANO-2-(2,5-DIMETHOXYPHENYL)-2-[(2-HYDROXYETHYL)SULFANYL]-3(2H)-FURANYLIDENMETHYL CYANIDE is a complex organic compound that features a unique combination of functional groups, including amino, cyano, dimethoxyphenyl, hydroxyethylsulfanyl, and furanylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-4-CYANO-2-(2,5-DIMETHOXYPHENYL)-2-[(2-HYDROXYETHYL)SULFANYL]-3(2H)-FURANYLIDENMETHYL CYANIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
- Formation of the furanylidene core through cyclization reactions.
- Introduction of the amino and cyano groups via nucleophilic substitution or addition reactions.
- Attachment of the dimethoxyphenyl and hydroxyethylsulfanyl groups through coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-4-CYANO-2-(2,5-DIMETHOXYPHENYL)-2-[(2-HYDROXYETHYL)SULFANYL]-3(2H)-FURANYLIDENMETHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano groups can produce primary amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
Potential applications in biology include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its various functional groups may confer biological activity, making it a candidate for drug development.
Industry
In materials science, the compound could be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 5-AMINO-4-CYANO-2-(2,5-DIMETHOXYPHENYL)-2-[(2-HYDROXYETHYL)SULFANYL]-3(2H)-FURANYLIDENMETHYL CYANIDE exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 5-AMINO-4-CYANO-2-(2,5-DIMETHOXYPHENYL)-2-[(2-HYDROXYETHYL)SULFANYL]-3(2H)-FURANYLIDENMETHYL CYANIDE
- 5-AMINO-4-CYANO-2-(2,5-DIMETHOXYPHENYL)-2-[(2-HYDROXYETHYL)SULFANYL]-3(2H)-FURANYLIDENMETHYL CYANIDE
Uniqueness
The uniqueness of 5-AMINO-4-CYANO-2-(2,5-DIMETHOXYPHENYL)-2-[(2-HYDROXYETHYL)SULFANYL]-3(2H)-FURANYLIDENMETHYL CYANIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H16N4O4S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[5-amino-4-cyano-2-(2,5-dimethoxyphenyl)-2-(2-hydroxyethylsulfanyl)furan-3-ylidene]propanedinitrile |
InChI |
InChI=1S/C18H16N4O4S/c1-24-12-3-4-15(25-2)14(7-12)18(27-6-5-23)16(11(8-19)9-20)13(10-21)17(22)26-18/h3-4,7,23H,5-6,22H2,1-2H3 |
InChI Key |
LVUBBMMVDMUWAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2(C(=C(C#N)C#N)C(=C(O2)N)C#N)SCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-dimethoxyphenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11056038.png)

![3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11056051.png)

![N-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11056059.png)

![N-{2-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}cyclopropanecarboxamide](/img/structure/B11056068.png)
![4-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11056086.png)

![4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-2-(2-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11056092.png)
![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide](/img/structure/B11056095.png)

![Ethyl 3-(2-chlorophenyl)-3-{[(2-fluorophenoxy)acetyl]amino}propanoate](/img/structure/B11056102.png)
![4-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline](/img/structure/B11056108.png)
